Mercury, chloro(methoxymethyl)-
Description
Mercury, chloro(methoxymethyl)-, also known as 2-methoxyethylmercury chloride (CAS: 123-88-6), is an organomercury compound with the molecular formula C₃H₇ClHgO and a molecular weight of 295.13 g/mol . Structurally, it consists of a mercury atom bonded to a methoxymethyl group (–CH₂OCH₃) and a chloride ion. This compound has historically been used as a fungicide and preservative in industrial applications due to its biocidal properties . However, like most organomercury compounds, it exhibits significant toxicity, necessitating careful handling and regulated use .
Properties
CAS No. |
29018-21-1 |
|---|---|
Molecular Formula |
C2H5ClHgO |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
chloro(methoxymethyl)mercury |
InChI |
InChI=1S/C2H5O.ClH.Hg/c1-3-2;;/h1H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
QGUJPNSOAVWXOO-UHFFFAOYSA-M |
Canonical SMILES |
COC[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of mercury, chloro(methoxymethyl)- typically involves the reaction of methoxymethyl chloride with mercury(II) chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Mercury, chloro(methoxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various mercury-containing products.
Reduction: Reduction reactions can convert it to elemental mercury or other mercury compounds.
Substitution: It can undergo substitution reactions where the chloro or methoxymethyl groups are replaced by other functional groups.
Common reagents used in these reactions include hydrochloric acid, stannous chloride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mercury, chloro(methoxymethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Research has explored its potential use in studying mercury’s effects on biological systems and its interactions with biomolecules.
Medicine: While not commonly used in modern medicine, it has historical significance in the study of mercury toxicity and its effects on human health.
Industry: It is used in the production of certain industrial chemicals and materials
Mechanism of Action
The mechanism of action of mercury, chloro(methoxymethyl)- involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures .
Comparison with Similar Compounds
Key Observations :
- Volatility : Dimethyl mercury is highly volatile and lipophilic, enabling rapid absorption through the skin and lungs . In contrast, Mercury, chloro(methoxymethyl)-, with its polar methoxymethyl group, is less volatile but water-soluble, increasing its environmental mobility .
- Stability: Mercury(II) chloride complexes (e.g., HgCl₂) form stable chloro complexes in solution, but organomercury compounds like Mercury, chloro(methoxymethyl)- exhibit stability in organic matrices due to covalent Hg–C bonds .
Toxicity Profile
| Compound | Acute Toxicity (LD₅₀, oral rat) | Chronic Effects | Environmental Persistence |
|---|---|---|---|
| Mercury, chloro(methoxymethyl)- | Not reported | Neurotoxicity, renal damage | Moderate (hydrolysis-resistant) |
| Methylmercuric chloride | 58 mg/kg | Severe neurotoxicity, teratogenicity | High (bioaccumulates) |
| Phenylmercuric acetate | 41 mg/kg | Immunotoxicity, developmental disorders | Moderate (degrades in sunlight) |
| Dimethyl mercury | 50 mg/kg | Lethal neurotoxicity, delayed symptom onset | High (volatile, persistent) |
Key Observations :
- Toxicity Hierarchy : Methylmercury > Dimethyl mercury > Phenylmercuric acetate ≈ Mercury, chloro(methoxymethyl)- . Alkyl mercury compounds (e.g., methyl, ethyl) are more toxic than aryl or alkoxy derivatives due to their ability to cross the blood-brain barrier .
- Mechanism: Mercury, chloro(methoxymethyl)- disrupts sulfhydryl (–SH) groups in proteins and enzymes, similar to other organomercurials, but its methoxy group may reduce lipid solubility compared to methylmercury .
Key Observations :
- Methylmercury remains a critical environmental contaminant, notably in aquatic food chains .
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